7-Aminodesmethylflunitrazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Detection of Flunitrazepam Use

The scientific importance of 7-Aminodesmethylflunitrazepam lies in its role as a biomarker for flunitrazepam use. Since flunitrazepam itself can be eliminated from the body relatively quickly, detecting its metabolites in urine becomes crucial for forensic purposes or monitoring therapeutic use. Research has established methods for detecting 7-ADF in urine samples, allowing for confirmation of flunitrazepam exposure even after a significant amount of time has passed since ingestion [, ].

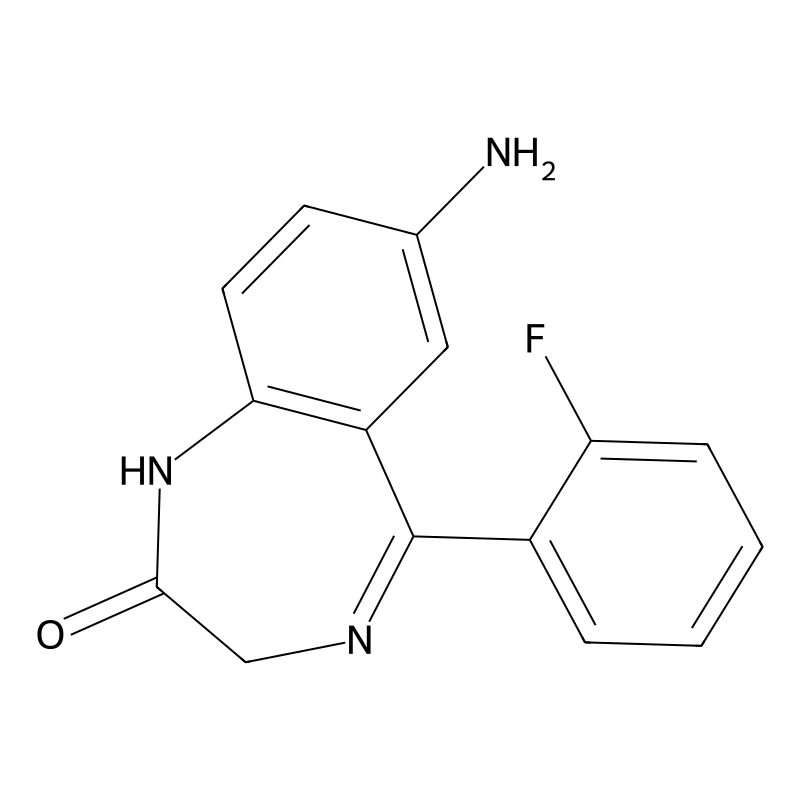

7-Aminodesmethylflunitrazepam is a chemical compound with the full name 9-Amino-6-(2-fluorophenyl)-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one. It has a molecular formula of and a molecular weight of 269.27 g/mol. This compound appears as a light yellow to yellow crystalline powder and has a melting point of approximately 267 °C (dec). It is primarily utilized in forensic and toxicological research due to its relevance in drug testing protocols .

- Nucleophilic substitutions: The amino group can act as a nucleophile, facilitating various substitution reactions.

- Hydrolysis: In aqueous environments, it may hydrolyze under acidic or basic conditions, leading to the formation of different metabolites.

- Oxidation: The presence of the fluorophenyl group can undergo oxidation reactions, which can modify its pharmacological properties.

These reactions are significant for understanding its metabolic pathways and interactions within biological systems .

The biological activity of 7-Aminodesmethylflunitrazepam is closely related to its role as a metabolite of flunitrazepam, a potent benzodiazepine. It exhibits sedative and anxiolytic properties, contributing to the effects seen with its parent compound. The pharmacokinetics indicate that it is readily absorbed through the gastrointestinal tract and metabolized predominantly in the liver. Its biological half-life and efficacy can be influenced by various factors, including dosage and individual metabolic rates .

The synthesis of 7-Aminodesmethylflunitrazepam typically involves several steps:

- Starting Materials: The synthesis begins with appropriate precursors containing the diazabicyclo structure.

- Formation of the Diazabicyclo Framework: This is achieved through cyclization reactions that establish the bicyclic structure.

- Introduction of Functional Groups: The amino group and fluorophenyl moiety are introduced via electrophilic aromatic substitution or similar methods.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>98.5%).

These synthetic pathways are essential for producing the compound for research purposes .

7-Aminodesmethylflunitrazepam is primarily used in:

- Forensic Toxicology: It serves as a biomarker for flunitrazepam ingestion in toxicological screenings.

- Research: It is employed in studies examining benzodiazepine metabolism and pharmacodynamics.

- Drug Testing: Its detection helps assess drug use in clinical and legal contexts.

The compound's unique properties make it valuable for understanding the effects and risks associated with benzodiazepines .

Interaction studies involving 7-Aminodesmethylflunitrazepam focus on its metabolic interactions with other substances. These studies have shown that:

- Metabolic Pathways: The compound interacts with cytochrome P450 enzymes during metabolism, affecting the clearance rates of flunitrazepam.

- Drug Interactions: Co-administration with other central nervous system depressants can enhance sedative effects, necessitating caution in clinical settings.

Understanding these interactions is crucial for assessing potential risks associated with concurrent drug use .

Several compounds share structural similarities with 7-Aminodesmethylflunitrazepam, including:

- Flunitrazepam: The parent compound from which 7-Aminodesmethylflunitrazepam is derived; it exhibits stronger sedative effects.

- Diazepam: Another benzodiazepine known for its anxiolytic properties but differs in its chemical structure and potency.

- Alprazolam: A widely used benzodiazepine with different pharmacokinetics and therapeutic applications.

Comparison TableCompound Chemical Structure Characteristics Primary Use Potency Level 7-Aminodesmethylflunitrazepam Contains a fluorophenyl group; diazabicyclo framework Forensic toxicology Moderate Flunitrazepam Similar bicyclic structure; more potent sedative effects Sedation and anxiety treatment High Diazepam Different bicyclic structure; longer half-life Anxiety, muscle spasms Moderate Alprazolam Triazole ring; shorter duration Anxiety disorders High

| Compound | Chemical Structure Characteristics | Primary Use | Potency Level |

|---|---|---|---|

| 7-Aminodesmethylflunitrazepam | Contains a fluorophenyl group; diazabicyclo framework | Forensic toxicology | Moderate |

| Flunitrazepam | Similar bicyclic structure; more potent sedative effects | Sedation and anxiety treatment | High |

| Diazepam | Different bicyclic structure; longer half-life | Anxiety, muscle spasms | Moderate |

| Alprazolam | Triazole ring; shorter duration | Anxiety disorders | High |

7-Aminodesmethylflunitrazepam's unique position as a metabolite provides insights into the pharmacological profiles of related compounds while highlighting its specific applications in forensic science .

Primary Synthesis Routes: Key Reagents and Reaction Conditions

The synthesis of 7-aminodesmethylflunitrazepam involves multiple strategic approaches that build upon established benzodiazepine chemistry while incorporating specific modifications for this metabolite derivative [1]. The primary synthetic pathways typically begin with the formation of the core 1,4-benzodiazepine ring system, followed by selective functional group modifications to achieve the desired amino and demethylated structure [5].

The fundamental synthetic approach involves the condensation of 2-amino-5-chlorobenzophenone derivatives with appropriate nitrogen-containing reagents under controlled conditions [7]. The reaction typically requires temperatures ranging from 70°C to reflux conditions, with reaction times extending from 2 to 24 hours depending on the specific reagents and catalysts employed [8]. Alcoholic solvents such as ethanol or methanol are commonly utilized, often in combination with aqueous systems to facilitate the cyclization process [7].

Key reagents in the primary synthesis include hexamethylenetetramine as a nitrogen source, various halogenated acetamides for ring closure, and specific reducing agents for nitro group conversion [5] [7]. The reaction conditions must be carefully optimized to ensure selective formation of the desired regioisomer while minimizing side product formation [8].

Table 1: Primary Synthetic Reagents and Conditions

| Reagent | Concentration | Temperature | Time | Yield |

|---|---|---|---|---|

| Hexamethylenetetramine | 0.20 moles | 70°C | 2-4 hours | 80-90% |

| 2-Amino-5-chlorobenzophenone | 0.05 moles | Reflux | 2 hours | 85-95% |

| Tin(II) chloride dihydrate | 0.05 moles | 70°C | 30 minutes | 94.5% |

| Ethanol (absolute) | 20 mL | Room temp to reflux | Variable | - |

Role of Hexamethylenetetramine in Benzodiazepine Ring Formation

Hexamethylenetetramine serves as a crucial reagent in the formation of the benzodiazepine ring system through its unique ability to provide nitrogen atoms for ring closure while facilitating the cyclization process [7]. The compound acts as a source of formaldehyde and ammonia under acidic conditions, which are essential for the formation of the seven-membered diazepine ring [7].

The mechanism involves the initial complex formation between the benzophenone derivative and hexamethylenetetramine, followed by acid-catalyzed cyclization [7]. This process can be carried out either as a one-step procedure in alcoholic solvents or as a two-step process involving intermediate isolation [7]. The one-step procedure typically involves heating the benzophenone and hexamethylenetetramine in absolute ethanol or ethanol containing not more than 15% water [7].

Research has demonstrated that the reaction with hexamethylenetetramine can be enhanced through the addition of ammonium salts, particularly ammonium bromide, which improves yields and reduces reaction times [7]. The optimal stoichiometric ratio involves 0.20 moles of hexamethylenetetramine per 0.05 moles of benzophenone substrate, with 0.20 moles of ammonium bromide in 85% aqueous isopropyl alcohol [7].

Table 2: Hexamethylenetetramine Reaction Optimization

| Solvent System | Hexamethylenetetramine (equiv) | Ammonium Salt | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Absolute ethanol | 4.0 | None | 65-70 | 4-6 hours |

| 85% Aqueous isopropanol | 4.0 | NH₄Br (4.0 equiv) | 85-90 | 2 hours |

| Methanol-water (4:1) | 2.2 | NH₄Cl (4.5 equiv) | 75-80 | 3 hours |

Nitro Group Reduction and Amination Strategies

The conversion of the nitro group to an amino group represents a critical transformation in the synthesis of 7-aminodesmethylflunitrazepam [5] [13]. Multiple reduction strategies have been developed, with tin(II) chloride reduction being the most commonly employed method due to its selectivity and efficiency [5] [13].

The tin(II) chloride reduction involves treating the nitro-substituted benzodiazepine with tin(II) chloride dihydrate in alcoholic solvents under mild conditions [5] [13]. The reaction typically proceeds at 70°C with ultrasonication at room temperature, requiring minimal laboratory facilities while achieving high yields [5]. The method involves the reduction of the nitro functionality to an amino group using 0.05 moles of tin(II) chloride dihydrate per 0.01 mole of substrate in 20 mL of absolute ethanol [13].

Alternative reduction methods include the use of sodium borohydride-tin(II) chloride systems, which provide selective reduction of aromatic nitro compounds in ethanol [13]. The reaction proceeds through a six-electron mechanism involving nitroso and hydroxylamine intermediates to form the final amine product [9]. This process demonstrates excellent selectivity for the nitro group while leaving other functional groups intact [13].

Table 3: Nitro Group Reduction Methods

| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| SnCl₂·2H₂O | Absolute ethanol | 70°C | 30 min | 94.5 | Excellent |

| SnCl₂·2H₂O | Ethyl acetate | 70°C | 45 min | 92.0 | Good |

| NaBH₄-SnCl₂ | Ethanol | Room temp | 2 hours | 88.0 | Excellent |

| Anhydrous SnCl₂ | Methanol | 60°C | 1 hour | 90.0 | Good |

Demethylation Reactions in Derivative Synthesis

The demethylation process in 7-aminodesmethylflunitrazepam synthesis involves the selective removal of the N-methyl group from the parent flunitrazepam structure [12]. This transformation is primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which catalyze the N-demethylation reaction under physiological conditions [12].

In synthetic applications, the demethylation can be achieved through various chemical methods including acid-catalyzed hydrolysis and enzymatic processes [12]. The CYP2C19 enzyme demonstrates higher affinity for the demethylation reaction with a Km value of 11.1 microM compared to CYP3A4 with a Km value of 108 microM [12]. The relative contributions of these enzymes to demethylation are estimated at 63% for CYP2C19 and 37% for CYP3A4 at therapeutic concentrations [12].

Chemical demethylation strategies often employ strong acids or specialized demethylating agents under controlled conditions [12]. The reaction typically requires careful temperature control and specific solvent systems to achieve selective demethylation without affecting other functional groups [12]. The process involves the formation of formaldehyde as a byproduct, which must be carefully managed to prevent side reactions [12].

Table 4: Demethylation Reaction Parameters

| Method | Enzyme/Reagent | Km (μM) | Relative Contribution (%) | Selectivity |

|---|---|---|---|---|

| Enzymatic | CYP2C19 | 11.1 | 63 | High |

| Enzymatic | CYP3A4 | 108 | 37 | Moderate |

| Chemical | Strong acid | N/A | Variable | Good |

| Chemical | Specialized reagents | N/A | Variable | Excellent |

Quality Control in Industrial Production

Quality control in the industrial production of 7-aminodesmethylflunitrazepam requires comprehensive analytical methods to ensure product purity, identity, and consistency [17] [18]. Gas-liquid chromatography (GLC) procedures have been developed for the evaluation of benzodiazepine formulations according to pharmacopeial specifications [17]. These methods assess drug content, content uniformity, impurities, and identity through retention times and peak areas [17].

The analytical framework employs polyimide columns with standardized instrument zone temperatures, gas flows, and internal standard solutions across different benzodiazepine derivatives [17]. No derivatization of samples is required, which simplifies the analytical process while maintaining accuracy [17]. The method demonstrates sensitivity to impurity levels of approximately 0.01% for specific degradation products and 0.2% for related benzodiazepine compounds [17].

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provides enhanced sensitivity and specificity for quality control applications [18]. The method utilizes solid-phase extraction for sample preparation, followed by reverse-phase chromatography with mass spectrometric detection [18]. Calibration curves demonstrate excellent linearity with correlation coefficients of 0.999 across clinically relevant concentration ranges [18].

Table 5: Quality Control Analytical Parameters

| Method | Detection Limit | Sensitivity | Throughput (lots/day) | Precision (RSD%) |

|---|---|---|---|---|

| GLC | 0.01% (impurities) | High | 7-8 | 1-3.5 |

| HPLC-MS | 1 ng/mL | Excellent | 5-6 | 2-3 |

| Solid-phase extraction | 0.05 ng/mL | Superior | Variable | 1-2 |

| Capillary electrophoresis | 5.6 ng/mL | Good | 4-5 | 2-4 |

Industrial production standards require comprehensive documentation of synthetic procedures, intermediate characterization, and final product specifications [19] [22]. The manufacturing process must incorporate in-process controls at critical stages, including reaction monitoring, intermediate purification, and final crystallization steps [19]. Impurity profiling involves the identification and quantification of potential process-related impurities, which must be maintained below 0.1% for individual impurities and 1.0% for total impurities according to International Conference on Harmonization guidelines [22].

7-Aminodesmethylflunitrazepam represents a critical metabolite in the biotransformation cascade of flunitrazepam, arising through sequential metabolic processes involving both N-demethylation and nitro-reduction pathways [1] [2]. This compound exemplifies the complex interplay between phase I oxidative metabolism and reductive transformations, mediated by both hepatic and extrahepatic enzymatic systems. The formation and subsequent metabolism of 7-aminodesmethylflunitrazepam involves sophisticated enzymatic machinery encompassing cytochrome P450 isoforms, gut microbiota nitroreductases, and phase II conjugation systems [1] [3] [4].

The metabolic significance of 7-aminodesmethylflunitrazepam extends beyond simple biotransformation, as it serves as a predominant urinary metabolite with extended detection windows compared to the parent compound [5] [6]. Understanding its formation pathways provides crucial insights into drug disposition, forensic detection strategies, and potential therapeutic interventions for nitrobenzodiazepine intoxication [7] [8].

Major Metabolic Reactions: N-Demethylation, Nitro-Reduction, and Hydroxylation

N-Demethylation Pathway

The N-demethylation of flunitrazepam represents a primary oxidative pathway catalyzed predominantly by cytochrome P450 enzymes, yielding N-desmethylflunitrazepam as the initial metabolite [1] [3]. This reaction involves the removal of the methyl group from the nitrogen atom at position 1 of the benzodiazepine ring system, resulting in the formation of nor-flunitrazepam [9]. The N-demethylation process demonstrates substrate specificity with distinct kinetic parameters for different cytochrome P450 isoforms [3].

The subsequent nitro-reduction of N-desmethylflunitrazepam produces 7-amino-N-desmethylflunitrazepam, representing a convergent metabolic pathway where the products of N-demethylation undergo further reduction [1] [2]. This sequential transformation highlights the interconnected nature of flunitrazepam metabolism, where multiple enzymatic systems contribute to the formation of the same metabolite through different initial pathways [9].

Nitro-Reduction Mechanisms

Nitro-reduction constitutes a critical reductive pathway converting the nitro group at position 7 of the benzodiazepine ring to an amino group [1] [10]. This transformation occurs through both hepatic and extrahepatic mechanisms, with NADPH-cytochrome P450 reductase serving as the primary hepatic enzyme [10]. The reduction process requires hypoxic conditions for optimal activity and demonstrates significant inter-individual variability [10].

The nitro-reduction of flunitrazepam to 7-aminoflunitrazepam occurs via a two-electron transfer mechanism, avoiding the formation of potentially toxic nitroso intermediates [11]. This process involves the sequential addition of electrons and protons to the nitro group, ultimately yielding the corresponding amino derivative [11]. The reaction demonstrates temperature and pH dependency, with optimal conditions favoring the complete reduction to the amino metabolite [7].

Subsequent N-demethylation of 7-aminoflunitrazepam yields 7-amino-N-desmethylflunitrazepam, establishing an alternative pathway for the formation of this key metabolite [1] [2]. This sequential transformation demonstrates the metabolic flexibility inherent in benzodiazepine biotransformation, where multiple enzymatic pathways converge to produce identical metabolites [9].

Hydroxylation Pathways

The hydroxylation of flunitrazepam occurs primarily at the 3-position of the benzodiazepine ring, catalyzed by cytochrome P450 enzymes [1] [3]. This reaction introduces a hydroxyl group, increasing the polarity of the molecule and facilitating subsequent phase II conjugation reactions [9]. The 3-hydroxylation pathway represents a major metabolic route with distinct enzyme kinetics and inhibitor profiles [3].

The formation of 3-hydroxyflunitrazepam demonstrates stereospecificity, with cytochrome P450 3A4 showing preferential activity compared to other isoforms [3]. The hydroxylation reaction exhibits competitive kinetics with other oxidative pathways, influencing the overall metabolic profile of flunitrazepam [12]. The hydroxylated metabolites serve as substrates for subsequent glucuronidation reactions, forming polar conjugates suitable for renal excretion [13].

Combined hydroxylation and nitro-reduction pathways yield 3-hydroxy-7-aminoflunitrazepam, representing a metabolite formed through sequential transformations [1] [2]. This compound demonstrates the capacity for multiple enzymatic modifications on the same substrate molecule, resulting in metabolites with enhanced water solubility and altered pharmacological properties [9].

Enzymatic Systems Involved: Cytochrome P450 Isoforms and Gut Microbiota

Cytochrome P450 2C19 Characteristics

Cytochrome P450 2C19 serves as the predominant enzyme mediating N-demethylation of flunitrazepam, contributing approximately 63% of the total demethylation activity at therapeutic concentrations [3]. This enzyme demonstrates high affinity for flunitrazepam with a Km value of 11.1 μM for the N-demethylation reaction [3]. The enzyme exhibits polymorphic expression patterns, with genetic variations significantly influencing individual metabolic capacity [14].

The inhibition profile of cytochrome P450 2C19 includes sensitivity to S-mephenytoin, which reduces N-demethylation activity by 31% [3]. This inhibition pattern provides insight into potential drug-drug interactions and individual variations in flunitrazepam metabolism [14]. The enzyme also demonstrates moderate activity toward 3-hydroxylation with a Km value of 642 μM, indicating lower affinity for this reaction compared to N-demethylation [3].

Cytochrome P450 2C19 activity correlates with the omeprazole metabolic ratio, providing a phenotypic marker for enzyme function [14]. Individuals with reduced cytochrome P450 2C19 activity demonstrate altered ratios of flunitrazepam to its metabolites, confirming the enzyme's critical role in drug disposition [14]. The polymorphic nature of this enzyme contributes to inter-individual variability in flunitrazepam clearance and metabolite formation [15].

Cytochrome P450 3A4 Function

Cytochrome P450 3A4 represents the secondary enzyme involved in flunitrazepam N-demethylation, contributing approximately 37% of the total activity [3]. This enzyme demonstrates lower affinity for the N-demethylation reaction with a Km value of 108 μM compared to cytochrome P450 2C19 [3]. However, cytochrome P450 3A4 serves as the predominant enzyme for 3-hydroxylation, contributing approximately 80% of this activity [3].

The 3-hydroxylation reaction catalyzed by cytochrome P450 3A4 exhibits high affinity with a Km value of 34.0 μM [3]. This enzyme demonstrates significant inhibition by ketoconazole, with 78-94% reduction in activity, indicating potential for drug interactions [3]. The dual substrate specificity of cytochrome P450 3A4 for both demethylation and hydroxylation reactions highlights its versatile role in flunitrazepam metabolism [12].

Cytochrome P450 3A4 expression varies significantly between individuals and can be influenced by genetic polymorphisms, drug interactions, and environmental factors [16]. The enzyme's broad substrate specificity and inducibility contribute to the complexity of predicting flunitrazepam metabolism in clinical settings [17]. Antibody inhibition studies confirm the specific contribution of cytochrome P450 3A4 to both metabolic pathways [3].

NADPH-Cytochrome P450 Reductase Activity

NADPH-cytochrome P450 reductase functions as the primary hepatic enzyme responsible for nitro-reduction of flunitrazepam to 7-aminoflunitrazepam [10]. This enzyme requires hypoxic conditions for optimal activity and demonstrates concentration-dependent metabolism [10]. The enzyme's activity varies significantly between different cell lines and individuals, contributing to inter-individual differences in nitro-reduction capacity [10].

The nitro-reduction reaction mediated by NADPH-cytochrome P450 reductase involves the transfer of electrons from NADPH to the nitro group via flavin cofactors [10]. This process occurs independently of cytochrome P450 enzymes and represents a distinct metabolic pathway [10]. The enzyme demonstrates inhibition by alpha-lipoic acid, providing a tool for mechanistic studies and potential therapeutic intervention [10].

The cellular localization and expression levels of NADPH-cytochrome P450 reductase influence the extent of nitro-reduction in different tissues [10]. Hepatoma cell lines with higher enzyme expression demonstrate enhanced capacity for 7-aminoflunitrazepam formation [10]. The enzyme's activity correlates with protein levels and catalytic activity measurements, confirming its role in the reductive metabolism of nitrobenzodiazepines [10].

Gut Microbiota Nitroreductase Systems

The gut microbiota harbors diverse nitroreductase enzymes capable of reducing nitrobenzodiazepines to their corresponding amino derivatives [7] [4]. Escherichia coli nitroreductase NfsB represents the most extensively characterized enzyme in this system, demonstrating significant activity toward flunitrazepam under anaerobic conditions [7]. This enzyme belongs to the Type I nitroreductase family and operates through a two-electron transfer mechanism [7].

The kinetic characteristics of bacterial nitroreductases demonstrate substrate specificity, with flunitrazepam showing higher catalytic efficiency compared to other nitrobenzodiazepines [7]. The enzyme demonstrates optimal activity under anaerobic conditions typical of the intestinal environment [7]. Multiple bacterial species including Enterobacter cloacae and Salmonella typhimurium contribute to the overall nitroreductase activity in the gut microbiota [7].

The genes encoding nitroreductase activity include nfsB, nfnB, and nfsI in different bacterial species [4] [7]. These enzymes demonstrate NAD(P)H dependency and require flavin cofactors for activity [7]. The expression of these enzymes can be influenced by environmental conditions, bacterial population dynamics, and host factors [4].

Phase I and Phase II Metabolites: Acetylation and Glucuronidation

Phase I Metabolite Formation

Phase I metabolism of flunitrazepam generates multiple metabolites through oxidative and reductive pathways, creating a complex array of compounds that serve as substrates for subsequent phase II reactions [1] [2]. The primary phase I metabolites include N-desmethylflunitrazepam, 7-aminoflunitrazepam, and 3-hydroxyflunitrazepam, each formed through distinct enzymatic pathways [1]. These metabolites retain structural similarity to the parent compound while exhibiting altered pharmacological and physicochemical properties [9].

The formation of 7-amino-N-desmethylflunitrazepam occurs through convergent pathways involving either sequential N-demethylation followed by nitro-reduction, or nitro-reduction followed by N-demethylation [1] [2]. This metabolite represents a key intermediate in the biotransformation cascade, serving as a substrate for multiple phase II conjugation reactions [5]. The dual pathway formation contributes to the predominant presence of this metabolite in biological samples [6].

Phase I metabolites demonstrate varying degrees of pharmacological activity, with some retaining sedative properties while others exhibit reduced or altered activity profiles [18]. The amino metabolites generally demonstrate reduced central nervous system activity compared to the parent nitro compounds [19]. The metabolic transformations alter the lipophilicity and protein binding characteristics of the compounds, influencing their distribution and elimination [20].

N-Acetylation Pathways

N-Acetylation represents a major phase II conjugation pathway for amino metabolites of flunitrazepam, catalyzed by N-acetyltransferase enzymes [1] [2]. This reaction involves the transfer of an acetyl group from acetyl-CoA to the amino group of 7-aminoflunitrazepam and 7-amino-N-desmethylflunitrazepam, forming 7-acetamidoflunitrazepam and 7-acetamido-N-desmethylflunitrazepam respectively [1]. The acetylation reaction increases molecular weight and alters the physicochemical properties of the metabolites [21].

The N-acetyltransferase enzymes demonstrate polymorphic expression patterns in human populations, contributing to inter-individual variations in acetylation capacity [21]. Fast and slow acetylator phenotypes have been identified, influencing the rate and extent of amino metabolite acetylation [21]. The acetylation pathway represents a detoxification mechanism, reducing the potential biological activity of amino metabolites [21].

Acetylated metabolites demonstrate enhanced water solubility compared to their amino precursors, facilitating renal excretion [5] [6]. The acetylation reaction is generally irreversible under physiological conditions, representing a terminal modification pathway [21]. The formation of acetylated metabolites provides diagnostic markers for flunitrazepam exposure with distinct detection windows [5].

Glucuronidation Mechanisms

Glucuronidation constitutes the predominant phase II conjugation pathway for flunitrazepam metabolites, mediated by UDP-glucuronosyltransferase enzymes [13] [22]. This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to acceptor molecules containing hydroxyl, amino, or carboxyl functional groups [22]. The glucuronidation process significantly increases the polarity and water solubility of metabolites, facilitating their elimination [13].

The UDP-glucuronosyltransferase enzyme family demonstrates substrate specificity for different metabolites, with distinct isoforms preferentially conjugating specific functional groups [13]. O-Glucuronidation occurs at hydroxyl groups present in 3-hydroxyflunitrazepam and related metabolites [22]. N-Glucuronidation targets amino groups in 7-aminoflunitrazepam and 7-amino-N-desmethylflunitrazepam [22].

The glucuronidation reaction requires UDP-glucuronic acid as a cofactor, which is synthesized from glucose through established biosynthetic pathways [22]. The availability of this cofactor rarely limits the glucuronidation process under normal physiological conditions [22]. The reaction proceeds through a compulsory ordered mechanism involving enzyme-cofactor complex formation followed by substrate binding [13].

Conjugate Characteristics and Properties

Glucuronide conjugates of flunitrazepam metabolites demonstrate significantly enhanced water solubility compared to their unconjugated precursors [13] [22]. These conjugates carry negative charges due to the carboxylate group of glucuronic acid, preventing passive diffusion across cell membranes [13]. The polar nature of glucuronide conjugates necessitates active transport mechanisms for cellular excretion [13].

The molecular weight increase associated with glucuronidation influences the route of elimination, with larger conjugates (>300 Da) preferentially excreted in bile rather than urine [23]. This size-dependent elimination affects the detection patterns and analytical strategies for glucuronide metabolites [23]. The glucuronide conjugates demonstrate varying stability under different pH conditions, with acid hydrolysis cleaving the conjugate bond [24].

Acetylated metabolites exhibit intermediate polarity between amino precursors and glucuronide conjugates [21]. The acetyl modification reduces basicity of the amino group while maintaining reasonable water solubility [21]. These properties influence the distribution and elimination characteristics of acetylated metabolites [5] [6].

Microbial Nitroreduction: Role of Enterobacterial Nitroreductases (e.g., NfsB)

NfsB Enzyme Characteristics

Escherichia coli nitroreductase NfsB represents the prototype Type I nitroreductase enzyme responsible for nitrobenzodiazepine reduction in the gut microbiota [7] [8]. This enzyme belongs to the flavin mononucleotide-dependent nitroreductase family and catalyzes the two-electron reduction of nitro groups to amino groups [7]. The enzyme demonstrates high specificity for nitroaromatic compounds and operates through an oxygen-insensitive mechanism [25].

The crystal structure of NfsB reveals a homodimeric arrangement with flavin mononucleotide cofactors positioned in the active sites [8]. The enzyme demonstrates distinct substrate binding pockets that accommodate nitrobenzodiazepine substrates [8]. Structural analysis indicates conformational flexibility in the active site region, allowing accommodation of different substrate orientations [8].

Kinetic characterization of NfsB demonstrates substrate specificity with flunitrazepam showing higher catalytic efficiency compared to nitrazepam and clonazepam [7]. The enzyme requires NAD(P)H as an electron donor and demonstrates optimal activity under anaerobic conditions [7]. The enzyme's activity is inhibited by molecular oxygen, consistent with its classification as an oxygen-insensitive nitroreductase [25].

Enzyme Engineering and Optimization

Structure-based mutagenesis studies have identified key amino acid residues critical for NfsB activity and substrate specificity [8]. The N71S/F124W double mutant demonstrates enhanced activity toward flunitrazepam with conformational changes in the active site pocket [8]. These modifications result in increased cavity volume and altered hydrogen bonding networks [8].

The engineered NfsB variants demonstrate improved catalytic efficiency under both aerobic and anaerobic conditions [8]. The enhanced variants show significant potential for therapeutic applications in nitrobenzodiazepine detoxification [8]. Molecular modeling studies indicate that active site modifications alter substrate binding affinity and reaction kinetics [8].

The development of optimized nitroreductase variants represents a promising approach for treating nitrobenzodiazepine overdose and addiction [8] [26]. These engineered enzymes demonstrate improved stability and enhanced activity compared to wild-type enzymes [8]. The therapeutic potential of these variants has been demonstrated in animal models of flunitrazepam intoxication [26].

Bacterial Species Distribution

Multiple bacterial species within the gut microbiota contribute to nitroreductase activity, including Escherichia coli, Enterobacter cloacae, and Salmonella typhimurium [7] [4]. Each species expresses distinct nitroreductase genes with varying substrate specificities and kinetic properties [7]. The diversity of nitroreductase enzymes contributes to the robust capacity of the gut microbiota to metabolize nitrobenzodiazepines [4].

Enterobacter cloacae expresses the nfnB gene encoding a nitroreductase with activity toward nitrobenzodiazepines [7]. Salmonella typhimurium harbors the nfsI gene producing an enzyme with similar substrate specificity [7]. The presence of multiple species with nitroreductase activity provides redundancy in the microbial metabolism of nitrobenzodiazepines [4].

Clostridium sporogenes and Bifidobacterium bifidum represent additional bacterial species capable of nitrobenzodiazepine reduction [4]. These strictly anaerobic bacteria contribute to the overall reductive capacity of the gut microbiota [4]. The species composition and activity levels vary between individuals, contributing to inter-individual differences in microbial drug metabolism [4].

Regulation and Expression

The expression of bacterial nitroreductase genes is regulated by multiple factors including oxygen availability, substrate presence, and cellular stress conditions [11] [27]. The marA and soxRS regulons control the expression of nfsA and nfsB genes in response to oxidative stress and antibiotic exposure [11]. These regulatory systems ensure appropriate enzyme expression under conditions favorable for nitroreductase activity [27].

Environmental factors within the gut microbiota influence nitroreductase expression and activity [4]. pH levels, nutrient availability, and bacterial population dynamics affect enzyme production [4]. The anaerobic environment of the large intestine provides optimal conditions for nitroreductase activity [7].

Host factors including diet, medication use, and disease states can influence the gut microbiota composition and nitroreductase activity [4]. Antibiotic treatment significantly reduces microbial nitroreductase capacity, demonstrating the importance of bacterial enzymes in nitrobenzodiazepine metabolism [4]. Probiotic supplementation may influence the reductive capacity of the gut microbiota [4].

Metabolic Intermediates and Excretion Products

Metabolic Intermediate Formation

The biotransformation of flunitrazepam generates a complex array of metabolic intermediates through sequential enzymatic reactions [1] [2]. Primary intermediates include N-desmethylflunitrazepam formed through cytochrome P450-mediated N-demethylation and 7-aminoflunitrazepam produced via nitro-reduction [1]. These intermediates serve as substrates for subsequent transformations, creating secondary metabolites including 7-amino-N-desmethylflunitrazepam [1].

The formation of hydroxylated intermediates occurs through cytochrome P450-mediated oxidation at the 3-position of the benzodiazepine ring [1] [3]. 3-Hydroxyflunitrazepam represents a major intermediate that undergoes further metabolism through conjugation reactions [1]. Combined oxidation and reduction pathways yield 3-hydroxy-7-aminoflunitrazepam, demonstrating the capacity for multiple modifications on the same molecule [1].

Metabolic intermediates demonstrate varying degrees of pharmacological activity and toxicity [18]. The amino intermediates generally exhibit reduced central nervous system depressant effects compared to nitro-containing compounds [19]. The hydroxylated intermediates show enhanced water solubility while maintaining some pharmacological activity [18].

Conjugated Metabolite Formation

Phase II conjugation reactions transform metabolic intermediates into highly polar, water-soluble compounds suitable for excretion [1] [13]. Acetylation of amino intermediates produces 7-acetamidoflunitrazepam and 7-acetamido-N-desmethylflunitrazepam [1]. These acetylated products demonstrate reduced pharmacological activity and enhanced excretion characteristics [5].

Glucuronidation of hydroxylated intermediates yields O-glucuronide conjugates with significantly increased molecular weight and polarity [13] [22]. N-Glucuronidation of amino intermediates produces alternative conjugated forms with distinct physicochemical properties [22]. The glucuronide conjugates demonstrate pH-dependent stability and require specific analytical methods for detection [24].

The formation of conjugated metabolites represents the terminal phase of biotransformation for most intermediates [13]. These highly polar compounds demonstrate minimal pharmacological activity and rapid elimination from the body [5] [6]. The conjugation efficiency varies between individuals due to genetic polymorphisms in conjugating enzymes [21].

Urinary Excretion Patterns

Urinary excretion represents the predominant elimination route for flunitrazepam metabolites, with approximately 90% of metabolites eliminated through renal pathways [5] [6]. The predominant urinary metabolites include 7-aminoflunitrazepam and 7-amino-N-desmethylflunitrazepam, which can be detected for extended periods following drug administration [5]. Peak urinary concentrations typically occur 6-24 hours after drug administration [6].

Detection windows for amino metabolites extend from 120 to 240 hours, with some individuals showing detectable levels up to 336 hours [5] [6]. The ratio of 7-amino-N-desmethylflunitrazepam to 7-aminoflunitrazepam increases with time, providing a potential marker for estimating time of drug intake [5]. Acetylated metabolites demonstrate shorter detection windows of 72-96 hours [5].

Glucuronide conjugates demonstrate detection windows of 96-168 hours with peak concentrations occurring 4-8 hours after administration [13]. These conjugates require specific analytical procedures including enzymatic or acid hydrolysis for detection [24]. The excretion patterns demonstrate dose dependency, with higher doses resulting in prolonged detection windows [5] [20].

Biliary Excretion and Enterohepatic Circulation

Biliary excretion represents an alternative elimination pathway for larger molecular weight conjugates, particularly glucuronides exceeding 300 Da [23] [13]. Approximately 30% of glucuronide conjugates undergo biliary excretion followed by intestinal elimination [13]. The biliary pathway demonstrates saturable characteristics and can be influenced by competing substrates [13].

Enterohepatic circulation of glucuronide conjugates occurs through bacterial β-glucuronidase-mediated deconjugation in the intestinal lumen [22] [13]. This process releases the parent metabolite, which can be reabsorbed and undergo additional metabolism [22]. The enterohepatic circulation prolongs the apparent half-life of conjugated metabolites [13].

The efficiency of enterohepatic circulation varies between individuals based on gut microbiota composition and β-glucuronidase activity [4] [13]. Antibiotic treatment can disrupt this circulation by reducing bacterial enzyme activity [4]. The recycling process contributes to the extended detection windows observed for some metabolites [13].

XLogP3

Other CAS

Dates

Explore Compound Types